molecular formula C15H14N8O2 B2973761 1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034599-76-1

1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2973761
CAS RN: 2034599-76-1
M. Wt: 338.331
InChI Key: XMIUXCKXXFOZAF-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains several heterocyclic rings, including a pyrazole, an oxadiazole, and a triazolopyridine . These types of structures are often found in pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several heterocyclic rings. The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients . The structures of similar compounds were studied by single crystal X-ray diffraction method .

Scientific Research Applications

Anticancer Activity

Triazole compounds have been reported to show anticancer activity . The presence of the triazole group in this compound could potentially contribute to its anticancer properties.

Antimicrobial Activity

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . This suggests that our compound could potentially be used as an antimicrobial agent.

Anti-inflammatory and Analgesic Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory and analgesic . This indicates that our compound could potentially have anti-inflammatory and analgesic properties.

Antioxidant Activity

Triazole derivatives have been reported to possess antioxidant activity . This suggests that our compound could potentially be used as an antioxidant.

Antiviral Activity

Triazole derivatives have also been reported to possess antiviral activity . This suggests that our compound could potentially be used as an antiviral agent.

Enzyme Inhibition

Triazolothiadiazines have been reported to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests that our compound could potentially be used as an enzyme inhibitor.

Antiepileptic Activity

Triazole-containing drugs such as rufinamide have been used as antiepileptics . This suggests that our compound could potentially be used in the treatment of epilepsy.

Antidepressant Activity

Triazole-containing drugs such as trazodone and nefazodone have been used as antidepressants . This suggests that our compound could potentially be used in the treatment of depression.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential pharmacological activities . Additionally, its potential as a bioisostere for carboxylic acids, esters, and carboxamides could be explored .

properties

IUPAC Name

2-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N8O2/c1-9-18-15(25-21-9)10-4-3-7-23-12(19-20-13(10)23)8-16-14(24)11-5-6-17-22(11)2/h3-7H,8H2,1-2H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIUXCKXXFOZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

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